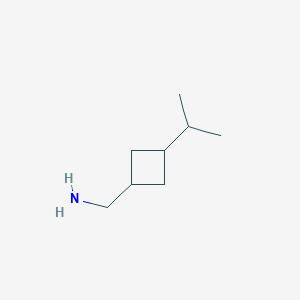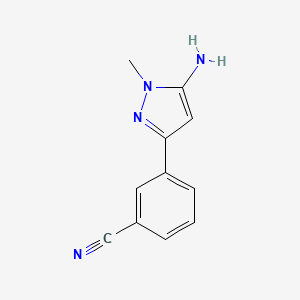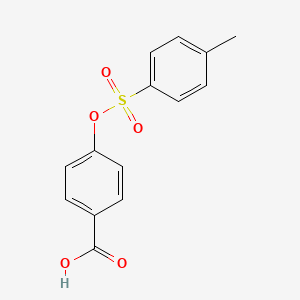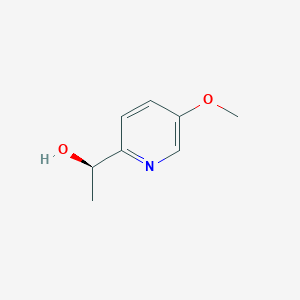![molecular formula C10H8FN3O4S B13567759 1-(1,1-Dioxidothietan-3-yl)-6-fluoro-1H-benzo[d][1,2,3]triazole-7-carboxylic acid](/img/structure/B13567759.png)
1-(1,1-Dioxidothietan-3-yl)-6-fluoro-1H-benzo[d][1,2,3]triazole-7-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,1-Dioxidothietan-3-yl)-6-fluoro-1H-benzo[d][1,2,3]triazole-7-carboxylic acid is a complex organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms. This particular compound is notable for its unique structure, which includes a dioxidothietan ring and a fluoro-substituted benzo[d][1,2,3]triazole moiety. The presence of these functional groups imparts distinctive chemical and biological properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,1-Dioxidothietan-3-yl)-6-fluoro-1H-benzo[d][1,2,3]triazole-7-carboxylic acid typically involves multi-step reactionsThis reaction is highly regioselective and efficient, allowing for the formation of 1,2,3-triazoles under mild conditions . The reaction conditions often include the use of copper(I) iodide as a catalyst, with solvents such as dichloromethane (DCM) and temperatures around 110°C .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis, which offers advantages in terms of scalability and efficiency. The use of heterogeneous catalysts, such as copper-on-charcoal, can facilitate the synthesis of triazoles with high yields and functional group tolerance .
化学反应分析
Types of Reactions: 1-(1,1-Dioxidothietan-3-yl)-6-fluoro-1H-benzo[d][1,2,3]triazole-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the triazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
科学研究应用
1-(1,1-Dioxidothietan-3-yl)-6-fluoro-1H-benzo[d][1,2,3]triazole-7-carboxylic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of 1-(1,1-Dioxidothietan-3-yl)-6-fluoro-1H-benzo[d][1,2,3]triazole-7-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activities. The fluoro-substituted benzo[d][1,2,3]triazole moiety enhances the compound’s binding affinity and selectivity . The dioxidothietan ring may also contribute to the compound’s reactivity and stability .
相似化合物的比较
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal with a similar structure.
Rufinamide: An antiepileptic drug containing a triazole moiety.
Uniqueness: 1-(1,1-Dioxidothietan-3-yl)-6-fluoro-1H-benzo[d][1,2,3]triazole-7-carboxylic acid is unique due to the presence of the dioxidothietan ring and the fluoro-substituted benzo[d][1,2,3]triazole moiety. These structural features impart distinctive chemical and biological properties, making it a valuable compound for various applications .
属性
分子式 |
C10H8FN3O4S |
|---|---|
分子量 |
285.25 g/mol |
IUPAC 名称 |
3-(1,1-dioxothietan-3-yl)-5-fluorobenzotriazole-4-carboxylic acid |
InChI |
InChI=1S/C10H8FN3O4S/c11-6-1-2-7-9(8(6)10(15)16)14(13-12-7)5-3-19(17,18)4-5/h1-2,5H,3-4H2,(H,15,16) |
InChI 键 |
ZXYJRUBJUPSHOA-UHFFFAOYSA-N |
规范 SMILES |
C1C(CS1(=O)=O)N2C3=C(C=CC(=C3C(=O)O)F)N=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


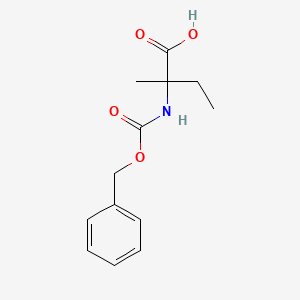

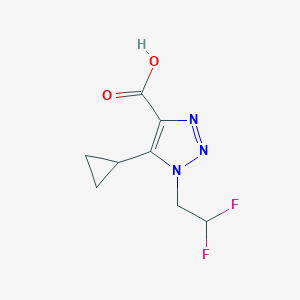
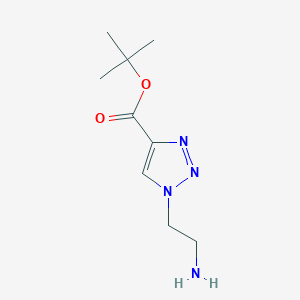
![2,2'-({2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethyl}azanediyl)di(ethan-1-ol)](/img/structure/B13567701.png)
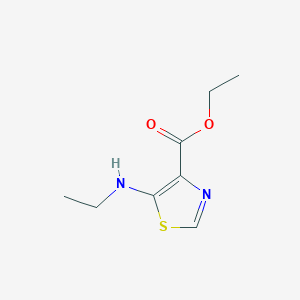

![3,7-Dimethyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylic acid](/img/structure/B13567712.png)

